diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate
Overview
Description
DiP is a versatile compound that has found applications in various fields of science. The compound is a derivative of 2,2'-bipyridine, which is a well-known ligand in coordination chemistry. DiP has been extensively studied for its ability to form stable complexes with transition metal ions, which has led to its use in catalysis and other chemical reactions. The chemical structure of DiP is shown below:
Scientific Research Applications
Spin Crossover Behavior in Iron(II) Complexes
Diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate (i-PrObpydc) demonstrates significant spin crossover (SCO) behavior when used in iron(II) complexes. The unique electronic substituent effect of the isopropyl acetate group and C-H···O supramolecular interactions contribute to a highly cooperative behavior, leading to an abrupt thermally induced spin transition. This characteristic can be utilized in the design of responsive materials and molecular electronics (Xue et al., 2018).
Sensitization of Titanium Dioxide Particles
In the context of photocatalytic water splitting, diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate has been used to sensitize titanium dioxide (TiO2) particles. This leads to the formation of Ru-O-Ti bonds and shifts the absorption onset of TiO2 beyond 600 nm, enhancing the efficiency of hydrogen generation. This application is pivotal in the development of sustainable energy sources (Duonghong et al., 1984).
As a Sensor for Carboxylates
This compound has been used in sensors for carboxylates. Bipyridine derivatives synthesized from it show changes in conformation under varying conditions and have been evaluated for their ability to sense carboxylates through UV/Vis and fluorescence studies (Costero et al., 2008).
Cytotoxic Oxopyridoindolizines Synthesis
In medicinal chemistry, a derivative of 2,2'-bipyridine-3,3'-dicarboxylate has been used to create novel cytotoxic compounds, such as Oxopyridoindolizines (OPIC). The presence of an isopropyl substituent on the carboxylic ester of these compounds significantly influences their cytotoxic potency against cancer cell lines (Zunino et al., 2002).
For CO/Vinyl Arene Copolymerization
In catalysis, diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate-related ligands have been used in the synthesis of complexes that act as precatalysts in carbon monoxide/styrene and CO/4-Me-styrene copolymerization reactions, showcasing how small variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand et al., 2008).
properties
IUPAC Name |
propan-2-yl 2-(3-propan-2-yloxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11(2)23-17(21)13-7-5-9-19-15(13)16-14(8-6-10-20-16)18(22)24-12(3)4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRRJLGHFXRWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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